molecular formula C146H234N38O51 B597491 (Tyr0)-C-Peptide (dog) CAS No. 101135-67-5

(Tyr0)-C-Peptide (dog)

Cat. No. B597491
CAS RN: 101135-67-5
M. Wt: 3337.693
InChI Key: LIBFKNUPKZNOQN-OXGDOWBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Tyr0)-C-Peptide (dog)” is a peptide sequence that is part of the larger protein structure in dogs . The peptide sequence is L-Glutamine, L-tyrosyl-L-α-glutamyl-L-valyl-L-α-glutamyl-L-α-aspartyl-L-leucyl-L-glutaminyl-L-valyl-L-arginyl-L-α-aspartyl-L-valyl-L-α-glutamyl-L-leucyl-L-alanylglycyl-L-alanyl-L-prolylglycyl-L-α-glutamylglycylglycyl-L-leucyl-L-glutaminyl-L-prolyl-L-leucyl-L-alanyl-L-leucyl-L-α-glutamylglycyl .


Molecular Structure Analysis

The molecular structure of “(Tyr0)-C-Peptide (dog)” would be determined by the specific sequence of amino acids in the peptide. Techniques such as scanning electron microscopy, energy-dispersive spectrometry, Fourier transform infrared, and X-ray diffraction spectroscopy could be used to analyze the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Tyr0)-C-Peptide (dog)” would be determined by its specific molecular structure and composition .

Scientific Research Applications

  • Characterization of C-type natriuretic peptide (CNP) receptors in elasmobranch fish, including dogfish, using radioligand-binding analysis with 125I-[Tyr0]-dogfish (df)CNP, revealed dense CNP receptors in gill cells, intestine, interrenal gland, and rectal gland, all involved in osmoregulation in elasmobranchs (Sakaguchi & Takei, 1998).

  • A study evaluating the suitability of iodinated forms of Tyr(O)CNP as radioligands for binding studies on rat natriuretic peptide receptor B found that modifications during iodination altered the structure of Tyr(O)CNP, affecting its affinity for the receptor and suggesting caution in using such compounds for receptor detection, identification, and quantification (Thibault, Grove & Deschepper, 1995).

  • The isolation and structural characterization of a neuropeptide Y-related peptide from the dogfish pancreas, showing high sequence homology with human neuropeptide Y and suggesting a physiological role in cardiovascular regulation in elasmobranch fish (Conlon, Balasubramaniam & Hazon, 1991).

  • Determination of amino acid sequences of monkey, sheep, and dog proinsulin C-peptides through a semi-micro Edman degradation procedure, highlighting variations in C-peptide sequences among species, and their conservation in insulin A and B chain sequences (Peterson, Nehrlich, Oyer & Steiner, 1972).

  • Study of the binding of Nickel(II) to a tripeptide mimicking the NH2-terminal nickel(II)-binding site of dog serum albumin, providing insights into the structural aspects of binding and reduced affinity of dog serum albumin for Ni(II) (Glennon, Hughes & Sarkar, 1983).

Future Directions

Future research on “(Tyr0)-C-Peptide (dog)” could involve further investigation of its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable insights into its role in canine physiology and potential applications in veterinary medicine .

properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C146H234N38O51/c1-66(2)52-91(132(221)171-89(34-42-102(149)187)144(233)184-51-25-28-100(184)139(228)179-93(54-68(5)6)131(220)162-77(21)121(210)174-94(55-69(7)8)133(222)166-84(37-45-110(196)197)124(213)157-64-105(190)159-76(20)120(209)173-95(56-70(9)10)135(224)172-90(145(234)235)35-43-103(150)188)164-107(192)62-154-104(189)61-156-123(212)83(36-44-109(194)195)163-108(193)65-158-138(227)99-27-24-50-183(99)143(232)78(22)160-106(191)63-155-119(208)75(19)161-130(219)92(53-67(3)4)175-126(215)86(38-46-111(198)199)169-142(231)118(74(17)18)182-137(226)98(60-115(206)207)178-125(214)82(26-23-49-153-146(151)152)168-140(229)116(72(13)14)180-128(217)85(33-41-101(148)186)167-134(223)96(57-71(11)12)176-136(225)97(59-114(204)205)177-127(216)87(39-47-112(200)201)170-141(230)117(73(15)16)181-129(218)88(40-48-113(202)203)165-122(211)81(147)58-79-29-31-80(185)32-30-79/h29-32,66-78,81-100,116-118,185H,23-28,33-65,147H2,1-22H3,(H2,148,186)(H2,149,187)(H2,150,188)(H,154,189)(H,155,208)(H,156,212)(H,157,213)(H,158,227)(H,159,190)(H,160,191)(H,161,219)(H,162,220)(H,163,193)(H,164,192)(H,165,211)(H,166,222)(H,167,223)(H,168,229)(H,169,231)(H,170,230)(H,171,221)(H,172,224)(H,173,209)(H,174,210)(H,175,215)(H,176,225)(H,177,216)(H,178,214)(H,179,228)(H,180,217)(H,181,218)(H,182,226)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,234,235)(H4,151,152,153)/t75-,76-,77-,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,116-,117-,118-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBFKNUPKZNOQN-OXGDOWBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C146H234N38O51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tyr0)-C-Peptide (dog)

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